![molecular formula C22H14Cl2N2OS B2963467 N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 338396-96-6](/img/structure/B2963467.png)
N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide, commonly known as CTB, is a small molecule that has been extensively studied for its potential use in scientific research. CTB is a member of the thiazole family of compounds and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
A series of substituted benzamides, closely related to the compound , were synthesized and demonstrated moderate to excellent anticancer activity against several cancer cell lines, suggesting potential applications in cancer therapy (Ravinaik et al., 2021).
Antimicrobial and Antifungal Agents
Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating their potential use in developing new antimicrobial agents. These derivatives exhibited varying degrees of activity, underscoring the role of chemical structure in their biological effectiveness (Chawla, 2016); (Saeed et al., 2008).
Corrosion Inhibition
Research on thiazole derivatives has also highlighted their effectiveness as corrosion inhibitors, particularly in oil-well tubular steel in acidic environments. This application is critical in extending the lifespan of industrial materials and preventing costly damages (Yadav et al., 2015).
Supramolecular Gelators
N-(Thiazol-2-yl)benzamide derivatives have been identified as a new series of supramolecular gelators, emphasizing the role of methyl functionality and S⋯O interaction in gelation behavior. This research opens new avenues for designing and synthesizing novel materials with specific gelation properties (Yadav & Ballabh, 2020).
Photoinduced Reactions
The photooxidation of thiazole derivatives has been studied, demonstrating potential applications in the photodynamic action of biological systems and offering insights into mechanisms involving endo-peroxide or zwitterionic peroxide formation (Matsuura & Saito, 1969).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2OS/c23-16-9-11-17(12-10-16)25-21(27)14-5-7-15(8-6-14)22-26-20(13-28-22)18-3-1-2-4-19(18)24/h1-13H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHKZINTZUXHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.